

Application Note: Lanthanum Carbonate Hydrate for Enhanced Phosphate Removal from Wastewater

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Compound of Interest

Compound Name: Lanthanum carbonate hydrate

Cat. No.: B1199162

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Introduction

Eutrophication, driven by excess phosphorus in water bodies, poses a significant environmental threat. The removal of phosphorus, particularly in the form of phosphate, from municipal and industrial wastewater is crucial for protecting environmental quality.^{[1][2]} Lanthanum-based materials, specifically **lanthanum carbonate hydrate** ($\text{La}_2(\text{CO}_3)_3 \cdot x\text{H}_2\text{O}$), have emerged as highly effective and selective adsorbents for phosphate removal.^{[3][4][5]} Their high affinity for phosphate, operational flexibility over a wide pH range, and the formation of a stable, insoluble precipitate make them a superior alternative to traditional coagulants like aluminum or iron salts.^{[6][7]} This document provides detailed application notes and protocols for researchers and professionals utilizing lanthanum carbonate for phosphate sequestration.

Mechanism of Phosphate Removal

The primary mechanism for phosphate removal by lanthanum carbonate is the precipitation of highly insoluble lanthanum phosphate (LaPO_4).^{[1][2]} When lanthanum carbonate is introduced into phosphate-containing water, it dissolves to release lanthanum ions (La^{3+}), which then react with orthophosphate ions (PO_4^{3-}) to form a stable solid precipitate.

Chemical Reaction: $\text{La}_2(\text{CO}_3)_3(\text{s}) + 2\text{PO}_4^{3-}(\text{aq}) \rightarrow 2\text{LaPO}_4(\text{s}) + 3\text{CO}_3^{2-}(\text{aq})$

In addition to direct precipitation, several other mechanisms contribute to the overall removal process[5]:

- **Ligand and Ion Exchange:** Phosphate ions in the solution can directly exchange with carbonate ions on the surface of the lanthanum carbonate solid.[4][5][8][9]
- **Electrostatic Attraction:** The surface of lanthanum-based materials can be positively charged, attracting negatively charged phosphate ions (H_2PO_4^- , HPO_4^{2-}).[5][9]
- **Surface Precipitation:** Released La^{3+} ions can precipitate with phosphate ions directly on the adsorbent surface.[5][10]

Caption: Phosphate removal mechanism by lanthanum carbonate.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the performance of lanthanum carbonate and related materials.

Table 1: Phosphate Removal Efficiency in Wastewater

Adsorbent Material	Initial P Conc. (mg/L)	Adsorbent Dose (g/L)	Final P Conc. (mg/L)	Removal Efficiency (%)	Reference
Lanthanum Carbonate (LC)	3.2	0.5	< 0.5	> 84.4%	[11]
Bentonite + $\text{La}_2(\text{CO}_3)_3$	0.609	0.32	0.04	93.6%	[12]
Bentonite / $\text{La}_2(\text{CO}_3)_3$	0.609	0.32	0.06	89.6%	[12]
La-Fe Co-modified Soda Residue	Real Domestic Sewage	N/A	N/A	94.9%	[13]

| La-zeolite | 5.34 | 2.0 | 0.032 | 99.4% |[3] |

Table 2: Maximum Adsorption Capacity (Langmuir Model)

Adsorbent Material	Max. Adsorption Capacity (mg P/g)	pH	Reference
Amorphous Lanthanum Carbonate	112.9	Not Specified	[11]
Lanthanum Carbonate	106.6	2.9	[10]
Amorphous LC Nanoparticles	162	Not Specified	[9]

| Lanthanum Oxycarbonate | 63.2 | 7 |[9] |

Table 3: Effect of pH on Phosphate Removal

Adsorbent Material	Optimal pH Range	Observations	Reference
Lanthanum Carbonate (La₂(CO₃)₃)	3.0 - 11.0	Strong performance over a wide pH range.	[11]
Lanthanum Carbonate (La ₂ (CO ₃) ₃)	1.5 - 12.9	The rate of removal decreased with increasing solution pH.	[1][2]
Lanthanum Carbonate	~3.0	Maximum adsorption amount was obtained under acidic conditions.	[10]
LC-grafted microfibrinous composite	7.0 - 9.0	Most suitable pH for phosphate uptake.	[8][9]

| Lanthanum Salts (La(III)) | 4.5 - 8.5 | Effective for domestic wastewater (pH ~7-8) without pH adjustment. [\[\[6\]](#) |

Experimental Protocols

The following protocols provide a standardized methodology for preparing lanthanum carbonate and evaluating its performance in phosphate removal.

Protocol 1: Synthesis of Lanthanum Carbonate Adsorbent

This protocol is based on a conventional co-precipitation method.[\[12\]](#)

Materials:

- Lanthanum chloride hexahydrate ($\text{LaCl}_3 \cdot 6\text{H}_2\text{O}$)
- Magnesium sulfate heptahydrate ($\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$) (optional, can influence morphology)[\[11\]](#)
- Sodium bicarbonate (NaHCO_3)
- Ethanol
- Deionized (DI) water
- Magnetic stirrer, beakers, filtration apparatus, drying oven

Procedure:

- Prepare Solutions:
 - Prepare a 0.4 M solution of LaCl_3 in DI water.
 - (Optional) Prepare a solution of MgSO_4 . The Mg-to-La molar ratio can be varied to control the morphology of the final product.[\[11\]](#)
 - Prepare a 1.2 M solution of NaHCO_3 in DI water.
- Precipitation:

- Place the LaCl_3 solution in a beaker on a magnetic stirrer and begin stirring.
- If using, add the MgSO_4 solution to the LaCl_3 solution.
- Slowly add the NaHCO_3 solution dropwise to the lanthanum solution. A white precipitate will form.
- Continue stirring the mixture for 2 hours after the addition of NaHCO_3 is complete.
- Aging and Washing:
 - Turn off the stirrer and allow the precipitate to age and settle for an additional 1 hour.
 - Filter the precipitate using a suitable filtration apparatus.
 - Wash the collected solid thoroughly with DI water and then with ethanol. Continue washing until the pH of the filtrate is neutral.
- Drying:
 - Dry the washed lanthanum carbonate powder in an oven at 65°C for 12 hours.
 - Store the dried adsorbent in a desiccator until use.

Protocol 2: Batch Adsorption Experiments

This protocol outlines the procedure for evaluating the phosphate removal efficiency of the synthesized lanthanum carbonate.

Materials:

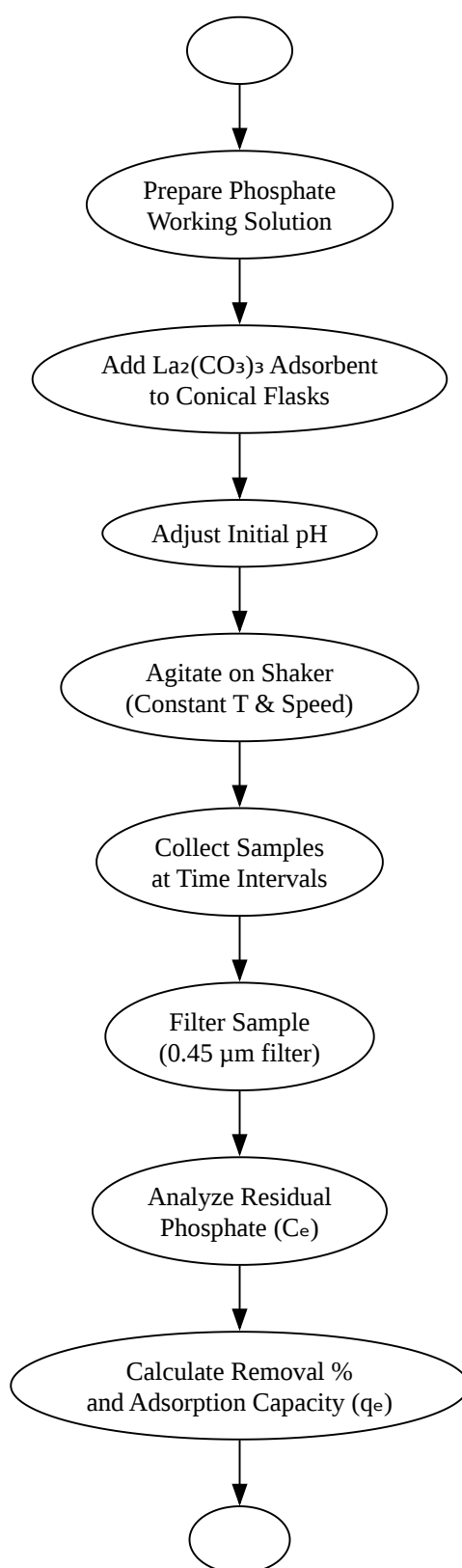
- Synthesized lanthanum carbonate adsorbent
- Potassium dihydrogen phosphate (KH_2PO_4) or Sodium dihydrogen phosphate (NaH_2PO_4)
- Deionized (DI) water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

- Conical flasks, orbital shaker, pH meter, filtration system (e.g., 0.45 µm syringe filters), analytical equipment for phosphate measurement (e.g., spectrophotometer for the molybdenum blue method).

Procedure:

- Prepare Phosphate Stock Solution: Prepare a 1000 mg P/L stock solution by dissolving the appropriate amount of KH_2PO_4 in DI water. Prepare working solutions of desired concentrations (e.g., 5, 10, 50 mg P/L) by diluting the stock solution.
- Adsorption Experiment Setup:
 - Add a precise volume of the phosphate working solution (e.g., 50 mL or 100 mL) to a series of conical flasks.
 - Add a pre-weighed amount of the lanthanum carbonate adsorbent to each flask to achieve the desired dosage (e.g., 0.5 g/L).[\[11\]](#)
 - Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.
- Agitation and Equilibration:
 - Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).[\[8\]](#)
 - Collect samples at various time intervals (e.g., 5, 15, 30, 60, 120, 240, 360 minutes) to determine the equilibrium time.
- Sample Analysis:
 - Withdraw a small aliquot of the solution at each time point.
 - Immediately filter the sample through a 0.45 µm filter to remove the adsorbent particles.
 - Analyze the filtrate for the residual phosphate concentration using a standard analytical method.
- Data Calculation:

- Removal Efficiency (%):
 - $\% \text{ Removal} = ((C_0 - C_e) / C_0) * 100$
- Adsorption Capacity (q_e , mg/g):
 - $q_e = (C_0 - C_e) * V / m$
- Where:
 - C_0 = Initial phosphate concentration (mg/L)
 - C_e = Equilibrium phosphate concentration (mg/L)
 - V = Volume of the solution (L)
 - m = Mass of the adsorbent (g)



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Caption: Experimental workflow for batch adsorption studies.

Factors Influencing Performance

- **pH:** The solution pH is a critical parameter. It affects the surface charge of the lanthanum carbonate and the speciation of phosphate ions (H_2PO_4^- , HPO_4^{2-} , PO_4^{3-}).^{[3][14]} While effective over a broad range, the optimal pH may vary depending on the specific wastewater characteristics and the morphology of the adsorbent.^{[10][11]}
- **Adsorbent Dosage:** Increasing the dosage of lanthanum carbonate generally leads to a higher percentage of phosphate removal due to the increased number of available active sites for precipitation and adsorption.^[12]
- **Contact Time:** The removal of phosphate is a rapid process, with equilibrium often reached within a few hours.^[8] Kinetic studies are essential to determine the optimal contact time for treatment. The kinetic data often follows a pseudo-second-order model.^{[5][11]}
- **Competing Anions:** The presence of other anions in wastewater can potentially interfere with phosphate removal. Carbonate ions (CO_3^{2-}) are known to be a significant competitor, as they can precipitate with La^{3+} , reducing its availability for phosphate removal.^[14] However, studies have shown that lanthanum carbonate maintains high selectivity for phosphate even in the presence of other common ions like chloride, sulfate, and nitrate.^[11]

Conclusion

Lanthanum carbonate hydrate is a highly promising material for the removal of phosphate from wastewater. Its effectiveness is attributed to the formation of a stable lanthanum phosphate precipitate, supplemented by adsorption and ion exchange mechanisms. It demonstrates high removal efficiency, a large adsorption capacity, and the ability to function across a wide pH range. The provided protocols offer a foundational approach for the synthesis and evaluation of this material, enabling further research and application in wastewater treatment to combat eutrophication.

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